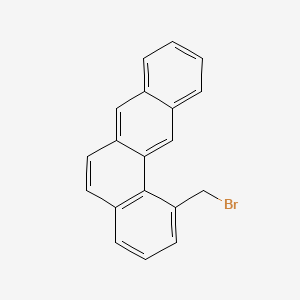
1-(Bromomethyl)tetraphene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Bromomethyl)tetraphene is a polycyclic aromatic hydrocarbon derivative, characterized by the presence of a bromomethyl group attached to the tetraphene structure. Tetraphene itself consists of four fused benzene rings, forming a rigid and planar structure. The addition of a bromomethyl group introduces unique chemical properties and reactivity to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)tetraphene can be synthesized through the bromination of tetraphene at the benzylic position. This is typically achieved using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction is carried out in an inert solvent like carbon tetrachloride or chloroform, under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-(Bromomethyl)tetraphene undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of corresponding derivatives.
Oxidation Reactions: The benzylic position can be oxidized to form tetraphenylcarbinol or further to tetraphenylcarboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The bromomethyl group can be reduced to a methyl group using reducing agents like lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions:
Nucleophilic Substitution: Typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation: Conducted in aqueous or organic solvents under acidic or basic conditions, depending on the oxidizing agent used.
Reduction: Performed in anhydrous solvents under inert atmosphere to prevent moisture-sensitive reactions.
Major Products:
Substitution Products: Various substituted tetraphene derivatives.
Oxidation Products: Tetraphenylcarbinol and tetraphenylcarboxylic acid.
Reduction Products: Tetraphene with a methyl group at the benzylic position.
Aplicaciones Científicas De Investigación
1-(Bromomethyl)tetraphene has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex polycyclic aromatic compounds and as a precursor for functionalized materials.
Biology: Investigated for its potential interactions with biological macromolecules and its role in studying the effects of polycyclic aromatic hydrocarbons on living organisms.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs), due to its unique electronic properties
Mecanismo De Acción
The mechanism of action of 1-(Bromomethyl)tetraphene involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with nucleophilic sites in biological macromolecules, leading to covalent modifications.
Comparación Con Compuestos Similares
1-(Bromomethyl)tetraphene can be compared with other similar compounds, such as:
Tetraphene: The parent compound without the bromomethyl group, which lacks the same level of reactivity and functionalization potential.
1-(Chloromethyl)tetraphene: Similar in structure but with a chloromethyl group instead of a bromomethyl group, leading to different reactivity and chemical properties.
1-(Hydroxymethyl)tetraphene:
Propiedades
Número CAS |
82507-19-5 |
|---|---|
Fórmula molecular |
C19H13Br |
Peso molecular |
321.2 g/mol |
Nombre IUPAC |
1-(bromomethyl)benzo[a]anthracene |
InChI |
InChI=1S/C19H13Br/c20-12-17-7-3-6-13-8-9-16-10-14-4-1-2-5-15(14)11-18(16)19(13)17/h1-11H,12H2 |
Clave InChI |
QGWFEAABRRZMNN-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C3C(=CC2=C1)C=CC4=C3C(=CC=C4)CBr |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(3,4-Dimethoxyphenyl)-6-hydroxybenzo[c][2,7]naphthyridin-4(6H)-one](/img/structure/B14425996.png)

methanone](/img/structure/B14426007.png)
![N-(5,6-Dimethoxy-2-thiabicyclo[2.2.2]octan-3-ylidene)hydroxylamine](/img/structure/B14426018.png)
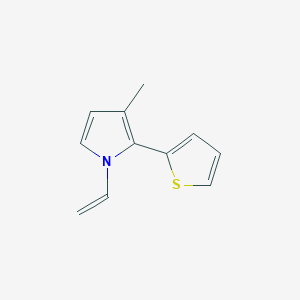
![1-(3,4-Dimethylphenyl)-3-azabicyclo[3.1.0]hexane](/img/structure/B14426038.png)
![Acetic acid;4-fluorobicyclo[2.2.1]heptan-1-ol](/img/structure/B14426046.png)
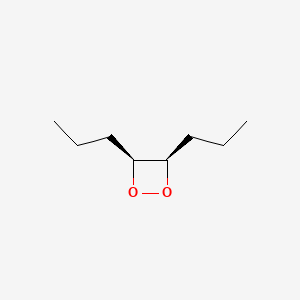
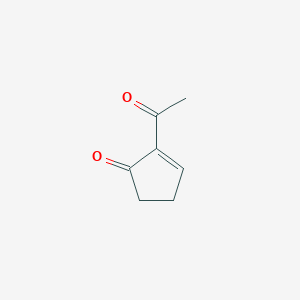
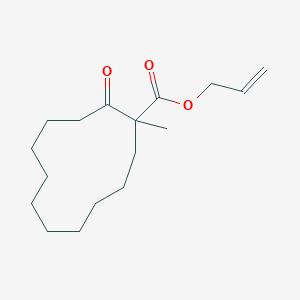
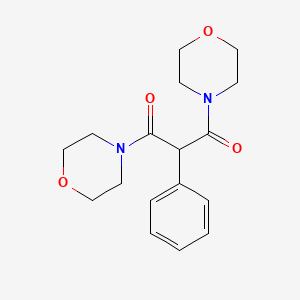
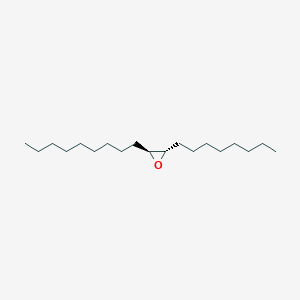

![2-Cyclohexen-1-one, 3-[phenyl(phenylmethyl)amino]-](/img/structure/B14426075.png)
